molecular formula C14H20FNO4 B13554847 2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid

2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid

Cat. No.: B13554847
M. Wt: 285.31 g/mol
InChI Key: VYJXRLGFHGFCBD-FPLPWBNLSA-N
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Description

This compound is a fluorinated bicyclic structure featuring a tert-butoxycarbonyl (Boc) protecting group and a conjugated acetic acid moiety. Its molecular formula is C₁₄H₂₀FNO₄, with a molecular weight of 285.31 g/mol (calculated) . The bicyclo[3.2.1]octane core introduces conformational rigidity, while the fluoro substituent at position 2 and the Z-configuration of the exocyclic double bond (at position 3) influence its electronic and steric properties. The Boc group enhances solubility in organic solvents and serves as a temporary protective group for the amine during synthetic processes.

Properties

Molecular Formula

C14H20FNO4

Molecular Weight

285.31 g/mol

IUPAC Name

(2Z)-2-[2-fluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid

InChI

InChI=1S/C14H20FNO4/c1-14(2,3)20-13(19)16-9-4-5-10(16)12(15)8(6-9)7-11(17)18/h7,9-10,12H,4-6H2,1-3H3,(H,17,18)/b8-7-

InChI Key

VYJXRLGFHGFCBD-FPLPWBNLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C2CCC1C(/C(=C\C(=O)O)/C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C(=CC(=O)O)C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid typically involves multiple steps. The fluorine atom is then introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety . The use of microreactors allows for the continuous production of the compound, making the process more sustainable and scalable.

Chemical Reactions Analysis

Types of Reactions

2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between the target compound and structurally related bicyclo[3.2.1]octane derivatives:

Property Target Compound 2-{8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid 2-(3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid RS-2109 (Indeno-pyrrolidine analog)
Molecular Formula C₁₄H₂₀FNO₄ C₁₄H₂₃NO₄ C₁₄H₂₃NO₄ C₁₈H₂₃NO₄
Molecular Weight 285.31 g/mol 269.34 g/mol 269.34 g/mol 317.39 g/mol
Key Substituents - 2-Fluoro
- (3Z)-ylidene acetic acid
- Boc at position 8
- Boc at position 8
- Acetic acid at position 3 (no double bond)
- Boc at position 3
- Acetic acid at position 8 (no double bond)
- Boc-protected indeno-pyrrolidine core
Stereochemistry Z-configuration at C3 Single bond at C3 (no double bond) Single bond at C3 (no double bond) Fused bicyclic system with defined stereocenters
CAS Number Not explicitly provided (related: 1375471-83-2 for non-fluorinated analog ) 1375471-83-2 1250996-75-8 Not disclosed
XLogP3 Estimated ~1.8 (fluoro increases hydrophobicity) 1.6 1.6 ~2.5 (larger aromatic system)
Applications Potential intermediate in fluorinated drug synthesis Common building block for peptidomimetics Used in PROTACs and macrocyclic drug design Research applications (limited data)

Structural and Electronic Differences

  • Fluorine Substituent: The 2-fluoro group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs . This modification may improve binding affinity in medicinal chemistry contexts.
  • Boc Placement : Positional isomerism (Boc at position 8 vs. 3) affects steric accessibility. For example, Boc at position 8 (target compound) may hinder axial interactions in the bicyclic core compared to Boc at position 3 .

Physicochemical Properties

  • Solubility: The target compound’s fluorine and conjugated system reduce aqueous solubility relative to non-fluorinated analogs like the 269.34 g/mol derivative (XLogP3: 1.6 vs. ~1.8) .
  • Thermal Stability : Boc-protected analogs generally exhibit decomposition temperatures above 150°C, but the fluorinated variant may show lower stability due to electron-withdrawing effects .

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